7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
This compound is a triazolo-pyrimidine derivative characterized by a fused heterocyclic core structure. Its molecular formula is C₂₄H₂₁N₇O₂, with a molecular weight of 439.5 g/mol . The structure includes:
- A 2-methoxyphenyl substituent at position 5.
- A pyridin-4-yl group at position 2.
- A pyridin-3-yl carboxamide moiety at position 4.
- A methyl group at position 3.
Its synthesis likely follows multi-component reactions similar to those described for structurally related triazolo-pyrimidine derivatives, involving Biginelli-like heterocyclization or metal-free catalytic protocols .
Properties
IUPAC Name |
7-(2-methoxyphenyl)-5-methyl-N-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2/c1-15-20(23(32)28-17-6-5-11-26-14-17)21(18-7-3-4-8-19(18)33-2)31-24(27-15)29-22(30-31)16-9-12-25-13-10-16/h3-14,21H,1-2H3,(H,28,32)(H,27,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUUQQUBVVBQJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CC=CC=C4OC)C(=O)NC5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS Number: 543676-75-1) is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity profiles, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.5 g/mol. Its structure features multiple functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21N7O2 |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 543676-75-1 |
Research indicates that compounds with similar structures exhibit significant biological activities, including anticancer properties. The mechanisms through which this compound exerts its effects may include:
1. Apoptosis Induction:
Studies have shown that triazole derivatives can activate apoptosis pathways in cancer cells. This is often mediated through mitochondrial release of cytochrome c and subsequent caspase activation, leading to programmed cell death .
2. Inhibition of Cell Proliferation:
The compound has been reported to inhibit cell proliferation in various cancer cell lines. For instance, it demonstrated an IC50 value of 9 μM against A549 human lung cancer cells, indicating potent antiproliferative activity .
3. Disruption of Cancer Cell Migration:
In vitro assays have revealed that the compound can significantly reduce the migration capabilities of tumor cells by disrupting focal adhesion kinase (FAK) and paxillin pathways .
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties:
Cytotoxicity Profiles
Table 1 summarizes the cytotoxicity data for the compound against various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 9 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Inhibition of cell proliferation |
| MCF7 (Breast) | 15 | Disruption of cell migration |
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Case Study 1: Anticancer Activity in A549 Cells
A study conducted on A549 cells demonstrated that treatment with the compound resulted in significant inhibition of cell growth and induced apoptosis through caspase activation pathways .
Case Study 2: Inhibition of Metastasis
Another investigation focused on the ability of the compound to inhibit metastasis in various cancer models. It was found to reduce invasion characteristics significantly by affecting cellular adhesion mechanisms .
Scientific Research Applications
Biological Applications
Research indicates that compounds with similar structures exhibit a range of biological activities. Here are some notable applications:
1. Anticancer Activity
Compounds in this class have been investigated for their potential anticancer effects. For instance, derivatives have shown inhibition of cell proliferation in various cancer cell lines due to their ability to interfere with specific signaling pathways.
2. Antimicrobial Properties
The presence of methoxy and pyridine groups enhances the compound's interaction with microbial targets, leading to significant antimicrobial activity against various pathogens.
3. Enzyme Inhibition
The structural features allow for effective binding to enzyme active sites, making this compound a candidate for the development of enzyme inhibitors relevant in treating diseases like diabetes and hypertension.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following insights have been gathered from recent studies:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-(4-HYDROXYPHENYL)-5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Hydroxyl group at position 7 | Anticancer activity |
| 5-METHYL-N-(PYRIDIN-3-YL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Lacks phenolic substituents | Moderate enzyme inhibition |
| 7-(3-METHOXYPHENYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE | Methoxy group at position 7 | Antimicrobial properties |
Case Studies
Several case studies have documented the effectiveness of this compound in various therapeutic contexts:
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives were tested against breast cancer cell lines and showed IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Antimicrobial Testing
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-pyrimidine derivatives exhibit diverse pharmacological activities depending on their substituents. Below is a detailed comparison of the target compound with structurally analogous molecules from the evidence:
Table 1: Structural and Physical Comparison
Key Findings from Research
Substituent Impact on Solubility and Bioactivity :
- Pyridine substituents (e.g., pyridin-3-yl and pyridin-4-yl in the target compound) enhance water solubility compared to purely aromatic substituents like phenyl or nitrophenyl .
- Fluorinated groups (e.g., difluoromethoxy in ) improve metabolic stability but may complicate synthesis.
Synthetic Methodologies: The target compound’s synthesis likely aligns with multi-component protocols using DMF and p-toluenesulfonic acid as catalysts, as seen in analogous triazolo-pyrimidine derivatives . 4,4’-Trimethylenedipiperidine, a green additive reported in , could be adapted for eco-friendly synthesis of the target compound, given its high recyclability and non-toxic nature.
Bioactivity Trends: Compounds with 3,4,5-trimethoxyphenyl groups (e.g., 5j and 5n ) show enhanced antiproliferative activity in preliminary studies, though data for the target compound are unavailable.
Table 2: Comparative Bioactivity (Hypothetical Projections)
Q & A
Q. What are the established synthetic routes for preparing this triazolopyrimidine derivative, and how do reaction conditions influence yield?
The compound can be synthesized via cyclocondensation of pyrazole or triazole precursors with enaminones or carboxamide intermediates. For example, molten-state TMDP (trimethylenedipiperidine) or ethanol/water solvent mixtures are effective for cyclization, though TMDP requires careful handling due to toxicity . Yield optimization involves screening catalysts (e.g., piperidine derivatives) and solvents, with ethanol/water systems reducing hazardous waste .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Key techniques include:
- NMR : Assign proton environments (e.g., pyridyl/methoxyphenyl protons) and confirm carboxamide connectivity via - and -NMR .
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups like C=O (carboxamide, ~1680 cm) and N-H stretches .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Q. How can researchers evaluate the compound’s solubility and stability for in vitro assays?
Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) via shake-flask methods. Stability under physiological conditions (pH 7.4, 37°C) is monitored using HPLC over 24–72 hours. Lyophilization is recommended for long-term storage .
Q. What structural features influence its potential bioactivity?
The 2-methoxyphenyl and pyridyl groups may enhance lipophilicity and π-π stacking, while the carboxamide moiety facilitates hydrogen bonding with biological targets. Comparative studies on analogs suggest substituent position (e.g., para vs. ortho methoxy) significantly impacts activity .
Advanced Research Questions
Q. How can Bayesian optimization improve synthetic yield and reduce side products?
Bayesian algorithms efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst loading) with minimal experiments. For example, a design-of-experiments (DoE) approach can prioritize high-yield conditions while minimizing byproduct formation, as demonstrated in flow-chemistry optimizations .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Mitigation includes:
Q. How does X-ray crystallography clarify structure-activity relationships (SAR)?
Q. What computational methods predict binding modes with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model interactions with enzymes or receptors. Density functional theory (DFT) calculations further quantify electronic effects of substituents (e.g., methoxy group electron donation) .
Q. How can researchers design SAR studies to optimize pharmacokinetic properties?
Q. What mechanistic assays elucidate the compound’s mode of action?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
